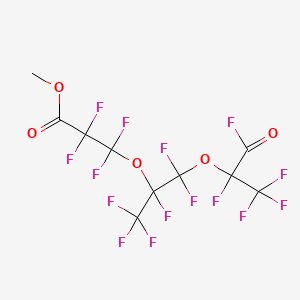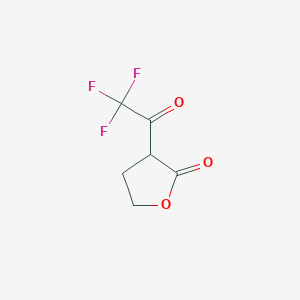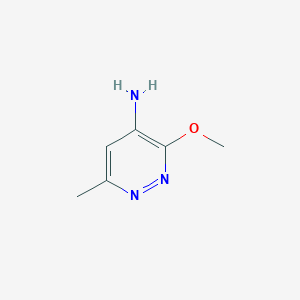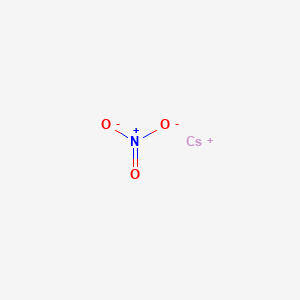
Cesium nitrate
Descripción general
Descripción
Cesium nitrate is a chemical compound that has been studied for various applications, including its role as a catalyst and in the immobilization of radioactive cesium. It is also known for its use in the synthesis of gem-dihydroperoxides, which are key intermediates in the production of anti-malaria drugs and as powerful oxidants in organic reactions . Additionally, this compound has been involved in the synthesis of novel energetic compounds and in the extraction of cesium from acidic nitrate media .
Synthesis Analysis
This compound has been used as a reagent in the synthesis of various compounds. For instance, it has been employed as an efficient catalyst for the synthesis of gem-dihydroperoxides from aldehydes and ketones using aqueous hydrogen peroxide . Moreover, it has been involved in the hydrothermal synthesis of cesium uranate by reacting with hydrated uranium(VI) oxide , and in the formation of a novel energetic cesium compound based on trinitroresorein .
Molecular Structure Analysis
The molecular structure of this compound has been characterized in different contexts. For example, the structure of cesium uranate synthesized using this compound was established through various analytical techniques . Additionally, the crystal structure of the energetic cesium compound [Cs2(HTNR)(OH)(H2O)]n was determined using X-ray diffraction analysis .
Chemical Reactions Analysis
This compound participates in chemical reactions as a catalyst and reactant. It has been shown to catalyze the peroxidation of aldehydes and ketones to form gem-dihydroperoxides . In the context of nuclear waste management, this compound has been studied for its ability to immobilize radioactive cesium in nitrate-bearing geopolymers .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound have been explored in various studies. Its role in the immobilization of cesium in geopolymers has been examined, with the efficiency of immobilization increasing with curing time . The effects of this compound on the phase, microstructures, and photoluminescence properties of N-containing Ce2Si2.5Al0.5O3.5N3.5 melilite have also been investigated . Furthermore, the promoting effect of this compound on ammonia synthesis catalysts has been found to enhance the rate of ammonia synthesis .
Aplicaciones Científicas De Investigación
Thermal Decomposition and IR/Radar Applications
Cesium nitrate's potential for enhancing free electron density in IR/Radar compound decoys has been studied, utilizing TG-DTA technology and CEA (Chemical Equilibrium with Application) calculations (Li Xiao-xia, 2007).
Nuclear Waste Management
Research on this compound has focused on its role in immobilizing cesium in nitrate-bearing geopolymers, which is crucial for managing low-level nuclear wastes containing radioactive cesium (E. Ofer-Rozovsky et al., 2019).
Environmental Applications
A study explored recovering cesium from waste desalination brine using Dowex G26 resin, demonstrating an efficient method for cesium recovery and environmental protection (C. Lee, Wei-Sheng Chen, Jun-yi Wu, 2021).
Radioactive Cesium Removal
CsTreat, a transition metal hexacyanoferrate product, has been effectively used for radioactive cesium separation in several nuclear power plants, indicating its high selectivity and efficiency in cesium removal from various wastewater types (R. Harjula et al., 2001).
Pyrotechnic Research
Studies in pyrotechnics have utilized this compound in NIR illuminant formulations, exploring its properties as an oxidizer and infrared emitter (Nikolaus Fischer et al., 2014).
Optical Sensors for Cesium Detection
Research in developing optical sensors for cesium ion detection, especially in environmental and biological systems, highlights this compound's relevance in creating fluorescent molecular chemosensors (Naresh Kumar, I. Leray, A. Depauw, 2016).
Separation Techniques in Nuclear Waste
Innovations in separation technology, such as the use of 1,3-dioctyloxycalix[4]arene-crown-6 in solvent processes for cesium separation from acidic nuclear waste solutions, demonstrate the vital role of this compound in nuclear waste management (J. N. Sharma et al., 2014).
Ferroelectric Properties in Electronics
Studies on this compound films produced by ultrasonic spray pyrolysis have revealed their potential in electronics due to their ferroelectric and switching properties (A. Nautiyal et al., 2010).
Quantum Dot Development
Research in improving the luminescent performance of cesium lead halide perovskites for blue light-emitting devices has shown the efficacy of a nitrate-induced selective surface defect elimination process (Shixun Wang et al., 2019).
Mecanismo De Acción
Target of Action
Cesium nitrate, an alkali metal nitrate, is primarily used in pyrotechnic compositions, as a colorant and an oxidizer . It has been found to interact with Hemoglobin subunit alpha, which plays a crucial role in oxygen transport from the lung to various peripheral tissues .
Mode of Action
This compound’s interaction with its targets is complex and multifaceted. It has been found to be an indispensable active precursor in the aldol condensation reaction . In lithium metal batteries, this compound has been used as an additive to the electrolyte that separates the battery’s negative and positive electrodes, significantly improving the charging rate of these batteries while maintaining a long cycle life .
Biochemical Pathways
This compound affects several biochemical pathways. For instance, it has been found to be involved in the aldol condensation reaction . Additionally, it has been observed that this compound can change the preference of reaction from attack at the ketone carbonyl to attack at the ester carbon due to metal ion-specific transition state conformational accommodation .
Pharmacokinetics
It is known that this compound is a salt with the chemical formula csno3 and has a molecular weight of 1949104 .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, in the context of lithium metal batteries, the addition of this compound to the electrolyte has been found to significantly improve the charging rate while maintaining a long cycle life . In another study, it was found that high concentrations of cesium can affect the whole expression profile of miRNAs .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the Cs-soil penetration depth and time may differ depending on various factors including soil clay content, litter decomposition rate, weather, and precipitation . Moreover, forests are known to greatly reduce the overall mobility of radionuclides, acting as ecological sinks with a majority of Cs residing within the first few inches of soil .
Safety and Hazards
Direcciones Futuras
Cesium nitrate has been used as an electrolyte additive to improve the functionality of energy-dense lithium metal batteries . By adding this compound to the electrolyte that separates the battery’s anode and cathode, the research team has significantly improved the charging rate of lithium metal batteries while maintaining a long cycle life .
Análisis Bioquímico
Biochemical Properties
Cesium nitrate interacts with various biomolecules in biochemical reactions. For instance, it is used in the synthesis of cesium nitratocuprate, Cs2[Cu(NO3)4], which crystallizes in a square-planar coordination around the Cu center
Molecular Mechanism
It is known that this compound decomposes on gentle heating to give cesium nitrite
Temporal Effects in Laboratory Settings
The thermal behaviors of this compound have been studied, revealing that with the elevation of calcination temperature, the this compound salts are in the form of Cs-O-M (Si, Al) and this compound molecules . It was concluded that the calcination temperature promotes the melting and volatilization of this compound rather than the decomposition .
Dosage Effects in Animal Models
Cesium compounds are known to be of relatively low toxicity, with acute oral LD50 values for rats and mice ranging from 800 to 2,000 mg Cs/kg .
Metabolic Pathways
Cesium is known to behave partly as a physiological analog for potassium .
Transport and Distribution
Cesium is known to be distributed through the system, with higher concentrations in the kidneys, skeletal muscle, liver, red blood cells, myocardium, placenta, and breast milk .
Subcellular Localization
Research on protein subcellular localization prediction has been advancing, incorporating the latest advances in machine learning and proteomics .
Propiedades
IUPAC Name |
cesium;nitrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Cs.NO3/c;2-1(3)4/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLSCHDZTHVNDCP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[N+](=O)([O-])[O-].[Cs+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
CsNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Record name | caesium nitrate | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Caesium_nitrate | |
| Description | Chemical information link to Wikipedia. | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2064860 | |
| Record name | Cesium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.911 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Cesium nitrate is a colorless, glittering crystalline solid. It is soluble in water. It is a strong oxidizing material and may burst into flames on contact with organic materials., White lustrous solid; [Merck Index] White crystals with lumps; Hygroscopic; [Sigma-Aldrich MSDS] | |
| Record name | CESIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium nitrate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/12861 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
7789-18-6 | |
| Record name | CESIUM NITRATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/2848 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cesium nitrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007789186 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Nitric acid, cesium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cesium nitrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2064860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Caesium nitrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.029.224 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CESIUM NITRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0K0743KO17 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of cesium nitrate?
A1: this compound has the molecular formula CsNO₃ and a molecular weight of 194.91 g/mol.
Q2: How does the addition of this compound affect the combustion properties of HTPB propellant?
A2: The addition of this compound to HTPB propellant gradually decreases the combustion heat but significantly improves the electric density of combustion products. Propellants with a this compound content lower than 6% and an aluminum content of 18% can achieve a combustion heat of 6,000 kJ/kg. []
Q3: Can this compound be used in high-temperature solvents?
A3: Yes, this compound has been successfully used as a high-temperature solvent for spectroscopic studies. For instance, it was employed to dissolve mercury (II) iodide at 430°C for Raman spectroscopy. []
Q4: Does confining this compound within a porous structure affect its phase transition behavior?
A4: Yes, embedding this compound into porous glass with 100 nm pores increases its ferroelectric transition temperature by approximately 3 K. Additionally, the temperature hysteresis of the phase transition increases from 3 K in bulk CsNO₃ to 12 K in the confined state. []
Q5: How does this compound behave when embedded in carbon nanotubes?
A5: Embedding this compound into carbon nanotubes leads to a decrease in its Curie temperature compared to bulk CsNO₃. This change is likely due to the nanoconfinement effect and the interaction between CsNO₃ and the carbon nanotubes. []
Q6: Can this compound act as a catalyst?
A6: Yes, this compound demonstrates catalytic activity in the synthesis of gem-dihydroperoxides (DHPs) from aldehydes and ketones. It effectively catalyzes the peroxidation reaction using 30% aqueous hydrogen peroxide at room temperature, resulting in excellent yields and high purity of DHPs. [, ]
Q7: Are there alternative catalysts for this reaction?
A7: While this compound is effective, other catalysts for gem-dihydroperoxide synthesis exist. Further research is needed to compare the performance, cost, and environmental impact of this compound with these alternatives to determine the most suitable option. []
Q8: How is this compound used in organic synthesis?
A8: this compound is an efficient catalyst for synthesizing gem-dihydroperoxides (DHPs) from aldehydes and ketones using aqueous hydrogen peroxide, offering a fast and efficient method for producing these valuable compounds. [, ]
Q9: What is the role of this compound in magneto-hydrodynamic (MHD) generators?
A9: this compound serves as an additive in HTPB propellants used in MHD generators. It significantly enhances the electrical conductivity of the combustion products, making them suitable for MHD power generation. []
Q10: How is this compound utilized in the management of radioactive waste?
A10: Cesium-137, a radioactive isotope, can be recovered from high-level liquid waste (HLW) and incorporated into cesium lithium borosilicate glass matrices. These matrices are then used to produce cesium irradiation pencils for medical and sewage treatment applications. []
Q11: Are there environmental concerns associated with this compound?
A11: While this compound itself has limited environmental impact data available, the disposal of cesium-containing waste, especially from radioactive sources, requires careful consideration and adherence to strict safety regulations to prevent contamination. [, ]
Q12: How does this compound impact the stability of lithium metal anodes in batteries?
A12: this compound, when used as an electrolyte additive in lithium-sulfur batteries, improves the stability of lithium metal anodes by suppressing dendrite growth. This effect is attributed to the formation of a robust and stable solid electrolyte interphase (SEI) layer enriched with nitrogen-rich compounds. []
Q13: How does the presence of alcohol modifiers affect the extraction of this compound?
A13: The addition of lipophilic alcohols as phase modifiers in the solvent extraction of this compound using calix[4]arene-bis(tert-octylbenzo-crown-6) in dodecane significantly influences the extraction process. The alcohol molecules aggregate with each other and the calixarene-cesium nitrate complexes, impacting the extraction efficiency and selectivity. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





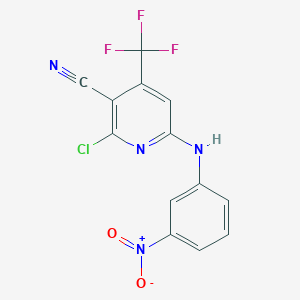
![1-[(3-Chlorophenyl)-diphenoxyphosphorylmethyl]-3-[2-chloro-5-(trifluoromethyl)phenyl]thiourea](/img/structure/B3031776.png)
![1-[2-(Methylthio)-5-(trifluoromethyl)phenyl]hydrazine](/img/structure/B3031777.png)
![2-[2-Nitro-4-(trifluoromethyl)phenoxy]phenol](/img/structure/B3031778.png)


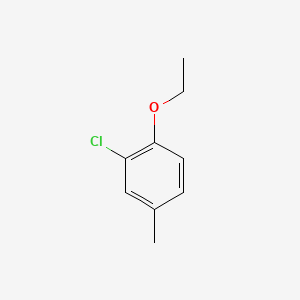
![Bicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B3031786.png)
